{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO.ClH/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-7,14H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDLCWIKKFHNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors such as 2,5-dihydroxyfuran or 2,5-dimethoxyfuran.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group at the desired position.
Amination: The brominated furan is subjected to amination using methylamine under controlled conditions to form the desired amine derivative.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include continuous flow synthesis and the use of high-efficiency reactors to ensure consistent product quality.
Chemical Reactions Analysis
Oxidation
The furan ring can undergo oxidation to yield oxidized derivatives like furanones. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
Reduction
The bromophenyl group can be reduced to form phenyl derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C) are typically used .
Substitution Reactions
The methylamine moiety participates in substitution reactions, where the methyl group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are employed under nucleophilic conditions .
Table 2: Reaction Types and Outcomes
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic, reflux | Furanones |
| Reduction | LiAlH₄, H₂/Pd | THF, reflux | Phenyl derivatives |
| Substitution | Alkyl halides, acyl chlorides | Nucleophilic conditions | Functionalized derivatives |
Suzuki–Miyaura Coupling
This palladium-catalyzed reaction is critical for introducing the bromophenyl group. For example:
-
Reaction : Aryl bromide + organoboron compound → cross-coupled product.
Condensation and Reduction
The methylamine group is often formed via:
-
Condensation : Reaction of amines with carbonyl compounds using triphosgene as a coupling agent .
-
Reduction : Hydrogenation or hydride reduction to yield the final amine derivative .
Oxidation Pathways
Furan oxidation typically proceeds via electrophilic attack, yielding carbonyl-containing products. For example:
Challenges and Considerations
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a versatile building block for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : It can participate in various chemical reactions such as oxidation and reduction, which are essential for developing new compounds.
- Antibacterial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against drug-resistant strains of bacteria such as Acinetobacter baumannii .
- Mechanism of Action : The furan ring and bromophenyl group interact with bacterial enzymes, potentially inhibiting their function .
Medicinal Chemistry
- Therapeutic Potential : Ongoing research aims to explore its efficacy as an anticancer agent. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific molecular pathways .
- Docking Studies : Molecular docking simulations have shown promising interactions between the compound and target proteins involved in cancer progression, suggesting potential for drug development .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant A. baumannii strains. The Minimum Inhibitory Concentration (MIC) was determined using agar diffusion methods, showing significant potency compared to conventional antibiotics .
Case Study 2: Anticancer Activity
Research evaluating the anticancer potential of this compound indicated that it induces cell cycle arrest and apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing that treatment with the compound led to increased rates of apoptosis compared to untreated controls .
Mechanism of Action
The mechanism of action of {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring and bromophenyl group facilitate binding to active sites, leading to modulation of biological activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Key Differences :
| Property | Target Compound | Ranitidine Derivatives |
|---|---|---|
| Core Substituent | 4-Bromophenyl | Dimethylamino/sulfanyl-ethyl groups |
| Side Chain | Methylamine hydrochloride | Nitroacetamide/sulfanyl-ethyl chains |
| Polarity | Moderate (due to Br and HCl) | High (due to nitro and sulfonyl) |
Brominated Phenethylamine Analogues
Compounds like 3-(((4-Bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol Hydrochloride (4a) and 4b () feature brominated benzene rings but lack the furan core. These compounds exhibit higher MW (e.g., 4a: ~425.7 g/mol) due to methoxy and phenolic groups, which enhance hydrogen-bonding capacity compared to the target compound’s furan-based structure .
Research Insight : Phenethylamine derivatives in show serotonin receptor (5HT2AR) agonist activity, suggesting that the target compound’s furan system may alter receptor-binding kinetics due to differences in aromaticity and steric bulk .
Phenoxy and Heterocyclic Analogues
- {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride (): Replaces the furan with a fluorinated phenyl ether. The fluorine atom increases electronegativity, while the ether linkage reduces rigidity compared to the furan ring. MW: 346.63 g/mol .
Key Comparison :
| Property | Target Compound | Phenoxy/Isoxazole Analogues |
|---|---|---|
| Aromatic System | Furan + bromophenyl | Benzene ether/isoxazole-furan |
| Electron Effects | Bromine (electron-withdrawing) | Fluorine (electron-withdrawing)/N |
| MW | ~302.5 g/mol (estimated) | 346.63–425.7 g/mol |
Biological Activity
The compound {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is a derivative of furan, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Synthesis
The molecular structure of the compound features a furan ring substituted with a bromophenyl group and a methylamine moiety. The synthesis typically involves the reaction of furan derivatives with appropriate amines, often utilizing methods such as palladium-catalyzed cross-coupling reactions to achieve the desired functionalization .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of furan derivatives. For instance, related compounds have demonstrated significant activity against various strains of bacteria, including drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Table 1: Antibacterial Efficacy of Related Furan Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3 | A. baumannii | 0.5 µg/mL |
| Compound 4 | S. aureus | 1.0 µg/mL |
| Compound 5 | E. coli | 2.0 µg/mL |
Anti-inflammatory Effects
Furan derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This modulation is crucial in conditions like arthritis and other inflammatory diseases .
Case Study:
In a study examining the effects of furan derivatives on inflammatory markers in vitro, it was found that specific compounds significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The anticancer activity of furan derivatives has gained attention, particularly in targeting specific cancer cell lines. Compounds similar to this compound have shown promise in inhibiting cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 20 |
| Compound C | A549 (Lung) | 25 |
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
- Receptor Modulation: The compound could bind to specific receptors involved in inflammation or cancer cell signaling pathways, altering their activity.
Q & A
Q. What are the optimal synthetic routes for {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) constructing the bromophenyl-furan core and (2) introducing the methylamine moiety.
- Core Synthesis : Suzuki-Miyaura coupling can attach the 4-bromophenyl group to the furan ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert conditions (60–80°C, DMF/H₂O solvent) .
- Amine Introduction : Reductive amination of a furan-2-ylmethyl ketone intermediate with methylamine, followed by HCl salt formation, is effective. Use sodium cyanoborohydride in methanol (pH 5–6, 24–48 hr) to stabilize the Schiff base intermediate .
- Optimization : Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and solvents (DMF vs. THF) to improve yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR :
- IR : Look for C-Br stretching (500–600 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities; the hydrochloride salt often forms monoclinic crystals (space group P2₁/c) with hydrogen-bonded Cl⁻ ions .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets, such as neurotransmitter receptors?
- Surface Plasmon Resonance (SPR) : Immobilize purified receptors (e.g., serotonin 5-HT₃) on a sensor chip. Measure binding affinity (KD) by injecting the compound at varying concentrations (1 nM–10 μM) in PBS (pH 7.4, 25°C). Include negative controls (e.g., buffer-only runs) .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]GR65630 for 5-HT₃). Incubate with the compound (1 hr, 37°C), filter, and quantify displacement via scintillation counting. Calculate IC₅₀ values using nonlinear regression .
- In Silico Docking : Perform molecular docking (AutoDock Vina) with receptor structures (PDB ID: 6NP0). Prioritize binding poses with furan oxygen forming hydrogen bonds to Thr178 or Tyr234 residues .
Q. How should contradictory data in biological activity studies (e.g., variable IC₅₀ values) be analyzed methodologically?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities (>98% purity required). Compare retention times with standards .
- Assay Condition Consistency : Ensure pH (7.4 ± 0.1), temperature (37°C), and ionic strength (150 mM NaCl) are standardized. Variations in buffer composition (e.g., Tris vs. HEPES) can alter receptor affinity .
- Orthogonal Assays : Validate results with complementary methods (e.g., SPR vs. fluorescence polarization). Discrepancies may arise from off-target effects or compound aggregation .
Q. What experimental frameworks are recommended to assess the compound’s environmental stability and degradation pathways?
- Hydrolytic Stability : Incubate the compound in buffers (pH 4, 7, 9) at 25°C and 40°C. Sample aliquots at 0, 24, 48 hr; analyze via LC-MS to detect hydrolysis products (e.g., free amine or furan derivatives) .
- Photodegradation : Expose aqueous solutions to UV light (254 nm, 6 hr). Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) and identify byproducts using high-resolution MS .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202). Report LC₅₀ values and compare with baseline controls (e.g., untreated organisms) .
Methodological Notes
- Data Reproducibility : Replicate experiments ≥3 times; use randomized block designs for biological assays to minimize bias .
- Advanced Characterization : Employ TOF-MS for exact mass verification (theoretical [M+H]⁺ = 300.02) and dynamic light scattering (DLS) to assess aggregation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
